2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol
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Overview
Description
2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is a compound that belongs to the class of oxazolidinones, which are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a biphenyl group attached to an oxazolidine ring, which is further connected to an ethanol moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amino alcohols with aldehydes or ketones to form the oxazolidine ring . The biphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate biphenyl precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to ensure high efficiency and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Biphenyl-4-ylaminoethanol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to the oxazolidinone moiety.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is largely influenced by the oxazolidinone ring. In biological systems, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This action is bacteriostatic for most bacteria but can be bactericidal for certain strains .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Uniqueness
2-(2-([1,1’-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol is unique due to its specific structural features, such as the biphenyl group, which may impart distinct chemical and biological properties compared to other oxazolidinones . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
874198-35-3 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-(4-phenylphenyl)-1,3-oxazolidin-3-yl]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-12-10-18-11-13-20-17(18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 |
InChI Key |
QFOVPTJWYFXPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(N1CCO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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